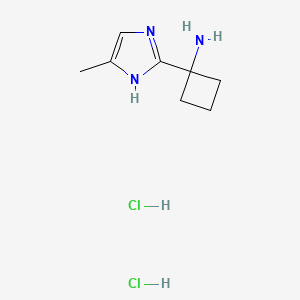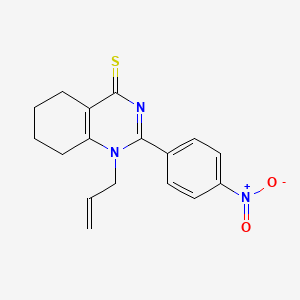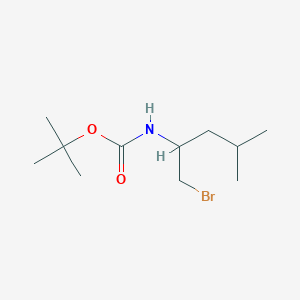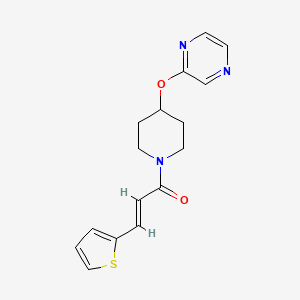![molecular formula C13H16N4O3S B2869081 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428372-75-1](/img/structure/B2869081.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide” is a complex organic compound. The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This group is often found in various drugs and has diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, an in-house database of synthesizable ester prodrugs of some well-known NSAIDs was developed by combining their -COOH group with -OH of a newly identified antioxidant 4-(1H-benzo[d]imidazol-2-yl)phenol (BZ) .
Scientific Research Applications
Antibacterial Agents
The benzothiazole moiety present in the compound has been associated with significant antibacterial properties. Research indicates that derivatives of benzothiazole, such as the one , have been synthesized and tested for their efficacy against various bacterial strains. For instance, compounds with similar structures have shown promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This suggests potential applications of the compound as an antibacterial agent, particularly in the development of new antibiotics.
Antimicrobial Activity
Benzimidazole derivatives, which are structurally related to the compound, have been explored for their antimicrobial activities. These compounds have been tested against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast strains like Candida albicans. The compound’s efficacy is measured through MIC and minimum bactericidal concentration (MBC) determinations, indicating its potential as a broad-spectrum antimicrobial agent .
Corrosion Inhibition
The compound’s derivatives have been investigated for their role in corrosion inhibition. For example, Telmisartan, which contains a similar benzodiazole structure, has been found to act as a cathodic type inhibitor, increasing corrosion inhibition efficiency with higher concentrations. This suggests that the compound could be used in formulations to protect metals from corrosion, particularly in industrial settings .
Drug Discovery
The benzothiazole and benzimidazole moieties are known to play a significant role in drug discovery. They are part of many pharmacologically active compounds that target various diseases. The compound could serve as a scaffold for developing new drugs with potential applications in treating conditions like Parkinson’s disease, chronic obstructive pulmonary disease, and amyotrophic lateral sclerosis, among others .
Antioxidant Properties
Compounds with benzimidazole structures have been studied for their antioxidant properties. These studies involve various in-vitro assays to evaluate the compound’s ability to scavenge free radicals, reduce ferric ions, inhibit β-carotene bleaching, and prevent the formation of Thiobarbituric Acid Reactive Substances (TBARS). The compound’s antioxidant potential makes it a candidate for further research in oxidative stress-related diseases .
Material Science
The unique structure of benzodiazole and benzimidazole derivatives has found applications in material science. These compounds are used in the synthesis of polymers, supramolecular chemistry, and bioconjugation. Their properties can be harnessed for creating new materials with specific characteristics, such as fluorescence imaging and drug delivery systems .
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-21(19,20)17-7-9(8-17)13(18)14-6-12-15-10-4-2-3-5-11(10)16-12/h2-5,9H,6-8H2,1H3,(H,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCBNXPTVHHSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2869001.png)


![2-Chloro-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2869005.png)
![5-Pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2869008.png)
![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2869013.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2869014.png)

![3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2869017.png)
![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)

![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)